1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol -

1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol

Catalog Number: EVT-6176421
CAS Number:
Molecular Formula: C24H37N5O2
Molecular Weight: 427.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist. [] It acts as a potent inhibitor of HIV-1 entry into target cells and has progressed to clinical trials. []

Relevance: Sch-417690/Sch-D, similar to 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol, contains a piperazine ring and a pyrimidine ring. Both compounds belong to the class of piperazine-based CCR5 antagonists, targeting the CCR5 receptor for potential therapeutic effects. The presence of these key structural features suggests a shared mechanism of action and potential overlapping biological activities. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/e6dc8a34a28e1c4d1f48ee6bd6163b20930b4475

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. [] This compound, unlike some other CCR5 antagonists, is an ineffectual antagonist of 125I-RANTES (regulated on activation normal T cell expressed and secreted) binding, but it does block the binding of 125I-MIP-1α and the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: While 873140 does not share the piperazine ring structure with 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol, it targets the same receptor, CCR5, as a noncompetitive allosteric antagonist. [] This common target suggests a potential for overlapping therapeutic applications, even though their specific binding mechanisms and structural features may differ.

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This compound effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to CCR5. []

Relevance: Like 873140, Sch-C (SCH 351125) acts on the same target, CCR5, as 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol, making it a relevant related compound. [] They all belong to the broader class of CCR5 antagonists, suggesting a shared interest in their potential therapeutic applications related to CCR5-mediated processes, despite their distinct structural features.

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690), similar to Sch-C, is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It is known to block the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

Relevance: Like the previously mentioned CCR5 antagonists, Sch-D (SCH 417,690) shares the common target of CCR5 with 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol. [] The shared target and their classification as CCR5 antagonists make them relevant related compounds, despite the differences in their specific structures and binding characteristics.

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] Its activity includes blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. []

Relevance: Despite structural differences, UK-427,857 is related to 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol through its common target, CCR5, and its classification as a noncompetitive allosteric antagonist of this receptor. [] This shared target and similar mechanism of action highlight their relevance as related compounds, despite their distinct structural features.

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 also acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

Relevance: TAK779, like the other CCR5 antagonists listed, targets the same receptor as 1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol, despite their differences in structure. [] This shared target and their common classification as CCR5 antagonists underscore their relevance as related compounds, suggesting a potential for shared therapeutic applications or overlapping biological activities related to CCR5 function.

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (4e)

Compound Description: 4e belongs to the class of 1,4-dihydropyridine derivatives and exhibits potent antihypertensive effects, with a longer duration of action than nicardipine. [] It was chosen for further pharmacological investigation due to its distinct properties. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/108d4dc3c9e25ac9705e8d0d0742d5019a9ce58d

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(4-cyano-2-pyridyl)-3,5-pyridinedicarboxylate (4f)

Compound Description: 4f is a 1,4-dihydropyridine derivative that is structurally similar to 4e and is characterized by its potent and long-lasting antihypertensive activity. [] It was also selected for further pharmacological investigations due to its promising properties. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/108d4dc3c9e25ac9705e8d0d0742d5019a9ce58d

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (4h)

Compound Description: 4h, another 1,4-dihydropyridine derivative structurally analogous to 4e and 4f, exhibits potent and prolonged antihypertensive activity. [] It was identified as a promising candidate for further pharmacological studies. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/108d4dc3c9e25ac9705e8d0d0742d5019a9ce58d

2-[4-(4-Benzhydryl-1-piperidinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (4j)

Compound Description: 4j is a 1,4-dihydropyridine derivative similar in structure to 4e, 4f, and 4h, exhibiting potent and long-lasting antihypertensive activity. [] It was chosen for further pharmacological evaluation due to its distinct properties. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/108d4dc3c9e25ac9705e8d0d0742d5019a9ce58d

2-[4-(1-Benzhydryl-4-piperidinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (4k)

Compound Description: 4k is a 1,4-dihydropyridine derivative structurally analogous to 4j, characterized by its potent and prolonged antihypertensive activity. [] It was identified as a promising candidate for further pharmacological investigation. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/108d4dc3c9e25ac9705e8d0d0742d5019a9ce58d

(2-methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP)

Compound Description: MTEP is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). [] In studies, MTEP was found to significantly attenuate l-DOPA-induced dyskinesia in a rat model of Parkinson's disease, blocking the up-regulation of prodynorphin mRNA and reducing l-DOPA-induced phospho-extracellular signal-regulated kinase (ERK) 1/2 and phospho-mitogen- and stress-activated kinase (MSK)-1 expression. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/231ea341214525a1967b4b44811b8bf9085c3593

Properties

Product Name

1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol

IUPAC Name

1-[3-[[2-(4,6-dimethylpyrimidin-2-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Molecular Formula

C24H37N5O2

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C24H37N5O2/c1-4-28-10-12-29(13-11-28)17-22(30)18-31-23-7-5-6-21(15-23)16-25-9-8-24-26-19(2)14-20(3)27-24/h5-7,14-15,22,25,30H,4,8-13,16-18H2,1-3H3

InChI Key

DOQCYPCTIFDXGM-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCCC3=NC(=CC(=N3)C)C)O

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCCC3=NC(=CC(=N3)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.